molecular formula C6H11N3O2 B1329892 Tert-butyl 2-azidoacetate CAS No. 6367-36-8

Tert-butyl 2-azidoacetate

Cat. No.: B1329892
CAS No.: 6367-36-8
M. Wt: 157.17 g/mol
InChI Key: OUEOSPDVAWGMKX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 2-azidoacetate is primarily used in organic synthesis as a reagent for the generation of azide compounds . It interacts with electrophilic alkenes such as enols, enamines, and enaldehydes .

Mode of Action

The compound’s mode of action involves its use in the Hemetsberger–Knittel reaction, a method for the synthesis of ethyl indole-2-carboxylate . In this reaction, the aldol reaction of less reactive aldehydes was greatly improved by using this compound .

Biochemical Pathways

This compound is involved in the synthesis of functionalized indoles, a large number of biologically active compounds . It participates in the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

Pharmacokinetics

Its solubility in organic solvents such as ether, dichloromethane, and chloroform, but almost insoluble in water, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of this compound is the synthesis of various organic compounds. For example, it has been used to improve the synthesis of ethyl indole-2-carboxylate, a compound of interest in indole chemistry .

Action Environment

This compound is stable at room temperature but may become unstable and produce explosive gases when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-azidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-azidoacetate is unique due to its stability and reactivity profile. The tert-butyl group provides steric hindrance, making it more stable than its ethyl and methyl counterparts . This stability makes it a preferred reagent in various synthetic applications.

Biological Activity

Tert-butyl 2-azidoacetate is a compound of significant interest in organic chemistry and pharmaceutical research due to its unique biological activity and utility in synthesizing various bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, applications in synthetic chemistry, and relevant case studies.

Target of Action:
this compound serves primarily as a reagent in organic synthesis, particularly for generating azide compounds. Its role is crucial in the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry.

Mode of Action:
The compound is involved in the Hemetsberger–Knittel reaction, which facilitates the synthesis of ethyl indole-2-carboxylate from less reactive aldehydes. This reaction highlights its ability to enhance yields when synthesizing complex organic molecules .

Biochemical Pathways:
this compound participates in various biochemical pathways by reacting with electrophilic alkenes such as vinyl alcohols and aldehydes. These reactions lead to the formation of azide compounds that can be further transformed into biologically active nitrogen heterocycles.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility characteristics. It is soluble in organic solvents like ether and dichloromethane but exhibits very low solubility in water. This property affects its absorption and distribution within biological systems, potentially limiting its bioavailability when administered.

This compound exhibits notable stability at room temperature but can become unstable under heat or light, leading to the production of hazardous gases. This stability makes it a reliable reagent for laboratory use, although precautions must be taken during storage and handling.

Chemical Reactions Analysis

The compound undergoes various chemical reactions:

  • Substitution Reactions: Reacts with ethyl diazoacetate to yield tert-butyl azide and tert-butanol.
  • Cycloaddition Reactions: Participates in cycloaddition reactions to form nitrogen-containing heterocycles.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Organic Synthesis: It is extensively used as a reagent for synthesizing nitrogen-containing heterocycles and other organic compounds.
  • Pharmaceuticals: The compound contributes to the synthesis of bioactive molecules, particularly indole derivatives known for their diverse biological activities.
  • Antibacterial Activity: Preliminary studies indicate that this compound exhibits antibacterial properties against certain cell lines. This activity may be attributed to its ability to interact with amino groups on proteins and phosphonates on DNA.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • A study demonstrated improved yields in the synthesis of ethyl 2-azidocinnamate using this compound compared to other azidoacetates. The aldol reaction showed significantly better performance due to the stability of the tert-butyl group .
Reaction TypeYield (%)Notes
Aldol reaction with poor aldehydes69Using ethyl azidoacetate
Aldol reaction with tert-butyl azidoacetateImprovedEnhanced yield due to stability
  • Another investigation into its antibacterial properties revealed that the compound exhibited activity against specific bacterial strains, although further studies are needed to elucidate the exact mechanisms involved .

Properties

IUPAC Name

tert-butyl 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEOSPDVAWGMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213051
Record name T-Butylazidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-36-8
Record name t-Butyl azidoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-Butylazidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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